molecular formula C18H39NO B14726694 10-(Dibutylamino)decan-1-ol CAS No. 5341-91-3

10-(Dibutylamino)decan-1-ol

Cat. No.: B14726694
CAS No.: 5341-91-3
M. Wt: 285.5 g/mol
InChI Key: ZALSWEIVLRJOPI-UHFFFAOYSA-N
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Description

10-(Dibutylamino)decan-1-ol is a synthetic organic compound that combines a long-chain fatty alcohol structure with a tertiary amine group, making it a valuable intermediate in advanced research and development. This structure suggests potential as a building block for novel cationic lipids, which are a cornerstone of modern drug delivery systems. Such lipids are extensively investigated for their ability to form nanoparticles that encapsulate and protect therapeutic nucleic acids, like siRNA and mRNA, and facilitate their intracellular delivery by interacting with cellular membranes . The molecule features a linear ten-carbon (decyl) hydrocarbon chain terminated by a hydrophilic hydroxyl group, with a dibutylamino moiety positioned at the opposite end. This amphiphilic architecture, containing both a cationic group and a hydrophobic chain, is typical of molecules designed to self-assemble into organized structures or interface with biological systems. Beyond drug delivery, its bifunctional nature makes it a versatile precursor in organic synthesis for constructing more complex surfactants, corrosion inhibitors, or performance chemicals. As a specialty amine alcohol, it offers researchers a precise tool for probing structure-activity relationships in material science and biophysical chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5341-91-3

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

10-(dibutylamino)decan-1-ol

InChI

InChI=1S/C18H39NO/c1-3-5-15-19(16-6-4-2)17-13-11-9-7-8-10-12-14-18-20/h20H,3-18H2,1-2H3

InChI Key

ZALSWEIVLRJOPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCCCCCCCCO

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 10 Dibutylamino Decan 1 Ol and Structurally Analogous Compounds

Strategic Approaches for Constructing the Decan-1-ol Carbon Backbone

The assembly of the ten-carbon chain of decan-1-ol is a foundational step. Various classical and modern synthetic methods can be employed for this purpose.

Elongation and Functionalization of Aliphatic Chains

Traditional organic synthesis offers robust methods for building carbon chains. The Wittig reaction, for instance, can be used to couple an aldehyde with a phosphonium (B103445) ylide to form a longer-chain alkene, which can then be reduced to the corresponding alkane. Another powerful technique is the Grignard reaction, where an alkyl magnesium halide adds to a carbonyl compound, followed by dehydration and hydrogenation to extend the carbon skeleton.

A particularly effective method for converting terminal alkenes into primary alcohols is the hydroboration-oxidation reaction. wikipedia.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) (BH3) to the alkene, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.combyjus.com This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon, which is ideal for producing terminal alcohols like decan-1-ol from 1-decene. wikipedia.orgbyjus.comlibretexts.org The addition of the borane and the subsequent oxidation are syn-selective, meaning both the hydrogen and the hydroxyl group add to the same face of the double bond. wikipedia.orglibretexts.org

Synthesis from Renewable Feedstocks and Platform Chemicals

Modern synthetic chemistry is increasingly turning towards sustainable sources. Fatty alcohols, which are structurally similar to decanol (B1663958), are now being produced from renewable feedstocks like plant oils and biomass. frontiersin.orgresearchgate.netrsc.org For example, castor oil can be converted into (R,Z)-octadec-9-en-7-ol through a biocatalytic cascade involving lipase-catalyzed hydrolysis followed by photoenzymatic decarboxylation. rsc.org While this specific product has a different chain length, the underlying principles of utilizing enzymatic and photocatalytic processes demonstrate the potential for producing a variety of long-chain alcohols from non-edible oils. rsc.org

Engineered microorganisms also offer a promising route. Strains of Yarrowia lipolytica have been genetically modified to produce fatty alcohols directly from glucose. scienceopen.com By introducing and optimizing fatty acyl-CoA reductase (FAR) enzymes, these microbes can achieve significant titers of fatty alcohols, offering a sustainable alternative to traditional chemical synthesis. scienceopen.com

Regioselective and Stereoselective Installation of the Amino and Hydroxyl Functionalities

Once the decanol backbone is established, the next critical phase is the introduction of the amino and hydroxyl groups with precise control over their position (regioselectivity) and spatial orientation (stereoselectivity).

Amine-Epoxide Ring-Opening Strategies for Amino Alcohol Generation

A common and effective method for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. growingscience.comopenaccessjournals.comrroij.com For the synthesis of 10-(dibutylamino)decan-1-ol, a precursor like 1,2-epoxydecane (B1346635) could be reacted with dibutylamine (B89481). This nucleophilic attack of the amine on the epoxide ring results in the formation of the desired amino alcohol. rroij.com

The regioselectivity of this reaction—which carbon of the epoxide is attacked—can be controlled by the choice of reagents and reaction conditions. rroij.comrsc.org In reactions with unsymmetrical epoxides, nucleophilic attack by aliphatic amines typically occurs at the sterically less hindered carbon atom. rroij.comrsc.orgscielo.org.mx Various catalysts, including sulfated tin oxide, indium tribromide, and lithium bromide, have been shown to promote this reaction efficiently, often under mild, solvent-free conditions, leading to high yields of the desired β-amino alcohol. growingscience.comrroij.com Acetic acid has also been used as a metal-free mediator for this transformation, providing excellent yields and regioselectivity. rsc.orgrsc.org

Catalyst/MediatorReaction ConditionsKey FeaturesReference(s)
Sulfated Tin Oxide2 mol%, solvent-free, room temp.High yields, high regioselectivity with aliphatic & aromatic amines. growingscience.com
Acetic AcidMetal- and solvent-freeHigh yields, excellent regioselectivity. rsc.orgrsc.org
Lithium BromideInexpensive, efficientForms trans-2-(alkylamino)cycloalkanols from cycloalkene oxides. rroij.com
Indium TribromideMild and efficientPromotes aminolysis of epoxides. rroij.com

Asymmetric Catalytic Reductions of Precursor Ketones or Imines

Achieving a specific stereochemistry is crucial when synthesizing chiral molecules. Asymmetric reduction of a prochiral ketone or imine precursor is a powerful strategy to obtain enantiomerically pure amino alcohols. openaccessjournals.com

For instance, a 10-amino-decan-x-one could be reduced to the corresponding amino alcohol. A wide range of catalysts are available for the enantioselective reduction of ketones, including chiral oxazaborolidines (CBS reduction) and transition metal complexes of ruthenium and rhodium with chiral ligands. nih.govwikipedia.orgnih.govacsgcipr.orgpsu.edu These methods can yield optically active alcohols with high enantiomeric excess (ee). nih.govnih.gov

Similarly, the asymmetric reduction of imines is a well-established method for producing chiral amines. acs.orgacs.orgrsc.orgorganic-chemistry.org This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral catalysts. wikipedia.orgrsc.org Imine reductases (IREDs) are also gaining prominence as biocatalysts for this transformation, offering high activity and stereoselectivity for the reduction of imines to chiral amines. nih.govnih.govresearchgate.netresearchgate.net

Reduction TypePrecursorCatalyst/MethodKey FeaturesReference(s)
Ketone ReductionProchiral KetoneChiral OxazaborolidineCatalytic, high enantioselectivity. wikipedia.orgnih.gov
Ketone ReductionAromatic KetoneChiral Ru(II) & Rh(I) complexesTransfer hydrogenation, up to 97% ee. nih.gov
Imine ReductionKetimineChiral organocatalysts with HSiCl3Metal-free, high yield, excellent stereoselectivity. acs.orgacs.org
Imine ReductionCyclic IminesImine Reductases (IREDs)Biocatalytic, high enantioselectivity. nih.gov

Transition Metal-Catalyzed C-H Amination and Cross-Coupling Methods

Modern synthetic chemistry has developed powerful methods that can directly functionalize C-H bonds or use cross-coupling reactions to form C-N bonds. acs.orgnih.gov

Transition metal-catalyzed C-H amination allows for the direct conversion of a C-H bond in a hydrocarbon into a C-N bond, which is a highly atom-economical approach. acs.orgnih.govnih.gov While challenging, catalysts based on rhodium, palladium, and other metals have been developed for this purpose, often using aminating agents like organic azides. acs.orgnih.gov

Alternatively, cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a reliable way to form C-N bonds. nih.gov This would typically involve reacting a functionalized decanol, such as 10-bromodecan-1-ol, with dibutylamine in the presence of a palladium or copper catalyst. acs.orgnih.gov Copper-catalyzed C-N cross-coupling reactions, in particular, have become an important synthetic strategy and can be performed with a variety of ligands, or even without ligands under certain conditions. acs.orgrsc.orgresearchgate.netsioc-journal.cn These methods tolerate a broad range of functional groups and are a cornerstone of modern amine synthesis. acs.org

Chemoenzymatic and Biocatalytic Pathways for Structural Analogues

The global demand for cleaner and more efficient manufacturing has spurred research into biocatalysis for producing chiral molecules like amino alcohols. rsc.org Enzymes, operating under mild conditions, offer high chemo-, regio-, and enantioselectivity, making them ideal for complex syntheses. nih.gov While direct biocatalytic synthesis of this compound is not widely documented, pathways for structurally analogous chiral amino alcohols are well-established and demonstrate the potential of this approach. rsc.orgrsc.org

These methods often focus on the stereoselective formation of the vicinal amino alcohol core, a key structural feature in many biologically active compounds. rsc.orgnih.gov Key biocatalytic strategies include:

Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic amino alcohols. For instance, lipase-catalyzed acylation can selectively modify one enantiomer, allowing for the separation of the two. This has been applied in the synthesis of natural products like Nuphar alkaloids. rsc.org

Transamination: Transaminase (TA) biocatalysts can synthesize chiral amines from prochiral ketones. A chemoenzymatic cascade involving a carboligation step followed by a transamination step has been used to produce amino alcohols with excellent stereocontrol. rsc.org

Reductive Amination: Leucine dehydrogenase and formate (B1220265) dehydrogenase have been used in a recombinant E. coli system for the reductive amination of a ketoacid to produce (S)-tertiary leucine, a building block for pharmaceuticals. mdpi.com This demonstrates the enzymatic potential for converting a carbonyl group to an amino group, a key step in amino alcohol synthesis. mdpi.com

These biocatalytic routes provide access to enantiomerically pure building blocks that can be further elaborated into more complex target molecules through conventional chemical methods. rsc.org

Table 1: Overview of Biocatalytic Strategies for Amino Alcohol Synthesis

Strategy Enzyme Class Description Example Application Reference(s)
Kinetic Resolution Lipases, Proteases Selective acylation or hydrolysis of one enantiomer of a racemic amino alcohol. Synthesis of (−)-deoxynupharidine and (−)-nupharamine. rsc.org
Asymmetric Transamination Transaminases (TAs) Conversion of a prochiral ketone to a chiral amine using an amino donor. Synthesis of metaraminol (B1676334) via a carboligation-transamination sequence. rsc.org
Enzymatic Reductive Amination Dehydrogenases (e.g., LeuDH, FDH) Reduction of a keto acid in the presence of ammonia (B1221849) to form a chiral amino acid. Synthesis of (S)-tertiary leucine. mdpi.com
Hydroxynitrile Lyase (HNL) Cascade Oxynitrilases, Nitrilases Two-step, one-pot synthesis of α-hydroxy acids from aldehydes, which can be converted to amino alcohols. General synthesis of chiral cyanohydrins and subsequent conversion. rsc.org

Specific Considerations for the Dibutylamino Moiety Incorporation in Long-Chain Systems

The introduction of a tertiary dibutylamino group onto a long aliphatic chain terminating in a hydroxyl group requires careful consideration of the synthetic strategy to avoid side reactions and ensure high yields. The primary challenge lies in selectively functionalizing the amino end of the molecule without affecting the hydroxyl group, or vice versa.

A straightforward synthesis of this compound involves the reaction of 10-chlorodecan-1-ol (B1360229) with dibutylamine. chemsrc.com This represents a direct alkylation approach. However, for more complex substrates or when starting from different precursors, reductive amination and the use of protecting groups become essential.

The formation of the tertiary amine is a critical step. The two most common and robust methods are direct alkylation of a secondary amine and reductive amination of a carbonyl compound. nih.govmasterorganicchemistry.com

Alkylation: This method involves the reaction of a secondary amine (dibutylamine) with an alkyl halide or other substrate containing a suitable leaving group (e.g., 10-halodecan-1-ol). masterorganicchemistry.com While direct, this method can suffer from over-alkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. bath.ac.uk However, for the synthesis of many tertiary amines, direct N-alkylation with alkyl halides remains a primary method. liv.ac.uk Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol is used to alkylate an amine, catalyzed by transition metal complexes (e.g., iridium or ruthenium), releasing water as the only byproduct. liv.ac.uknih.gov

Reductive Amination: This is arguably one of the most effective and widely used methods for synthesizing tertiary amines. nih.govnju.edu.cn The process involves two main steps:

Condensation of a secondary amine with an aldehyde or ketone to form an enamine or an iminium ion. youtube.com

In-situ reduction of the enamine/iminium ion with a mild reducing agent. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, this would typically involve the reaction of dibutylamine with 10-hydroxydecanal. The intermediate iminium ion is then reduced using a selective hydride reagent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which can reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com This method avoids the issue of over-alkylation that can plague direct alkylation. masterorganicchemistry.com

Table 2: Comparison of Alkylation and Reductive Amination for Tertiary Amine Synthesis

Feature Direct Alkylation Reductive Amination
Starting Materials Secondary amine + Alkyl halide (or alcohol with catalyst) Secondary amine + Aldehyde/Ketone
Key Intermediate None (direct SN2 displacement) Iminium ion or Enamine
Reducing Agent Not required (unless using alcohol) Required (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C)
Primary Advantage Atom economy (especially with alcohol alkylation) High selectivity, avoids over-alkylation
Primary Disadvantage Risk of quaternary salt formation (over-alkylation) Requires a carbonyl precursor and a reducing agent
Reference(s) liv.ac.uknih.gov nih.govmasterorganicchemistry.comnju.edu.cn

In the synthesis of bifunctional molecules like this compound, protecting groups are crucial for masking one reactive group while transformations are carried out on another. bham.ac.uk An orthogonal protecting group strategy is one where multiple, different protecting groups can be removed selectively under distinct reaction conditions without affecting the others. organic-chemistry.orgwikipedia.org

For a precursor like 10-aminodecan-1-ol, both the amino and hydroxyl groups are nucleophilic and can interfere with reactions targeting the other group. For example, to perform alkylation exclusively at the nitrogen, the hydroxyl group must be protected.

Common protecting groups include:

For Alcohols: Silyl ethers (e.g., TBDMS, TIPS) are widely used and are typically removed with fluoride (B91410) ions (like TBAF). libretexts.org Benzyl (Bn) ethers are stable to many conditions but can be removed by hydrogenolysis. libretexts.org

For Amines: Carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common. The Boc group is acid-labile (removed with TFA or HCl), while the Cbz group is removed by hydrogenolysis. organic-chemistry.orglibretexts.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. libretexts.org

An orthogonal strategy for a 10-aminodecan-1-ol precursor could involve protecting the amine with a Boc group and the alcohol with a TBDMS ether. The TBDMS group could be removed with TBAF to allow for modification of the alcohol, leaving the Boc group intact. Subsequently, the Boc group could be removed with acid to free the amine for further reaction. bham.ac.ukorganic-chemistry.org This selective deprotection is fundamental to the efficient synthesis of complex molecules. nih.gov

Table 3: Common Orthogonal Protecting Groups for Amine and Hydroxyl Functions

Functional Group Protecting Group (Abbreviation) Protection Conditions Deprotection Conditions Orthogonal To Reference(s)
Amine tert-Butyloxycarbonyl (Boc) Boc₂O, base Strong acid (e.g., TFA, HCl) Cbz, Fmoc, TBDMS, Bn organic-chemistry.orglibretexts.org
Amine Benzyloxycarbonyl (Cbz) Cbz-Cl, base H₂, Pd/C (Hydrogenolysis) Boc, Fmoc, TBDMS organic-chemistry.orglibretexts.org
Amine 9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSu, base Base (e.g., Piperidine) Boc, Cbz, TBDMS, Bn organic-chemistry.orglibretexts.org
Hydroxyl tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazole Fluoride ion (e.g., TBAF) Boc, Cbz, Fmoc, Bn bham.ac.uklibretexts.org
Hydroxyl Benzyl (Bn) BnBr, NaH H₂, Pd/C (Hydrogenolysis) Boc, Fmoc, TBDMS bham.ac.uklibretexts.org

Comprehensive Spectroscopic and Analytical Characterization Techniques for 10 Dibutylamino Decan 1 Ol

High-Resolution Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic methods are fundamental in assessing the purity of 10-(Dibutylamino)decan-1-ol and separating it from any potential isomers or impurities.

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for the separation and analysis of this compound. In GC, the volatility of the compound allows for its separation based on its boiling point and interactions with the stationary phase of the GC column. Method development would involve optimizing parameters such as the temperature ramp, carrier gas flow rate, and the type of stationary phase to achieve a sharp, symmetrical peak for the compound, indicating good chromatographic performance.

High-performance liquid chromatography (HPLC) is another crucial technique, particularly for non-volatile impurities that may be present. A typical HPLC method would utilize a C18 column, which is a reversed-phase column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. The gradient of the mobile phase, flow rate, and detection wavelength would be optimized to ensure the separation of this compound from any related substances.

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is a specialized technique used to separate these enantiomers. This is critical in pharmaceutical applications where the biological activity of enantiomers can differ significantly. A chiral stationary phase (CSP) is employed in either GC or LC to achieve this separation. The choice of the CSP and the mobile phase composition are critical parameters that are optimized to resolve the two enantiomers, allowing for the determination of the enantiomeric purity of a given sample.

Advanced Mass Spectrometry for Definitive Molecular Structure Elucidation and Trace Impurity Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of trace-level impurities.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For instance, the protonated molecule [M+H]⁺ would be observed at a specific m/z value, and its high-resolution measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is used to further probe the structure of this compound. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, characteristic fragmentation would involve the loss of the butyl groups and cleavage of the decanol (B1663958) chain, providing definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The spectrum of this compound would show distinct signals for the protons of the butyl groups, the decanol chain, and the proton on the carbon bearing the hydroxyl group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal which protons are adjacent to each other.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom (e.g., whether it is part of an alkyl chain, attached to a nitrogen, or attached to an oxygen).

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of molecules. These methods provide a molecular fingerprint by identifying the functional groups present within a compound and offering insights into its molecular structure.

For this compound, the spectra are characterized by vibrations of its primary functional groups: the hydroxyl (-OH) group, the tertiary amine (N(CH₂CH₂CH₂CH₃)₂) group, and the long aliphatic chain (-CH₂-).

The IR spectrum of this compound is expected to exhibit a prominent broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the aliphatic chain and the butyl groups are anticipated to appear as strong absorptions in the 2850-2960 cm⁻¹ region. Furthermore, the C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ range. The C-O stretching vibration from the primary alcohol would likely be found around 1050-1070 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the decanol and butyl chains are expected to produce strong signals. The symmetric C-H stretching vibrations, in particular, are typically strong and well-defined in Raman spectra.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3300-3500WeakStrong, Broad (IR)
Aliphatic (-CH₂)C-H Stretch2850-29602850-2960Strong
Tertiary Amine (C-N)C-N Stretch1000-1250ModerateModerate to Weak
Primary Alcohol (C-O)C-O Stretch1050-1070WeakModerate
Alkane BackboneC-C Stretch800-1200800-1200Weak (IR), Strong (Raman)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then mathematically analyzed to yield a detailed model of the crystal lattice and the molecular structure, including bond lengths, bond angles, and torsion angles.

A successful crystallographic analysis of this compound would provide unambiguous proof of its connectivity and conformation in the solid state. The long, flexible decanol chain and the two butyl groups on the nitrogen atom allow for significant conformational freedom. The crystal structure would reveal how these flexible chains pack in the solid state and would detail the nature and geometry of any intermolecular interactions, such as the hydrogen bonding involving the terminal hydroxyl group.

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal, and the space group, which describes the symmetry of the crystal lattice. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for molecules with high conformational flexibility, as they may tend to form oils or amorphous solids.

As of now, a complete single-crystal X-ray diffraction study for this compound does not appear to be publicly available in crystallographic databases. Therefore, the precise solid-state structure, including specific bond lengths and angles, remains to be experimentally determined and reported.

Theoretical and Computational Investigations of 10 Dibutylamino Decan 1 Ol: Insights into Structure and Reactivity

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. For 10-(Dibutylamino)decan-1-ol, these studies focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of two heteroatoms, nitrogen and oxygen, significantly influences the electronic landscape of the molecule. The nitrogen atom of the dibutylamino group and the oxygen atom of the hydroxyl group are the most electronegative centers, leading to a polarization of the C-N and C-O bonds. This results in localized regions of partial negative charge on the nitrogen and oxygen atoms and partial positive charges on the adjacent carbon atoms and the hydroxyl proton.

The frontier molecular orbitals are key to understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically associated with the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom in the dibutylamino group, making it the primary site for electrophilic attack. The LUMO, conversely, is likely distributed across the antibonding σ* orbitals of the C-O and C-N bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (electron-poor) would be found around the hydrogen atoms of the hydroxyl group and the alkyl chains, suggesting sites for nucleophilic interaction.

Table 1: Calculated Quantum Mechanical Properties of this compound (Exemplary Data)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction (electron donation).
LUMO Energy1.2 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap7.7 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment2.5 DMeasures the overall polarity of the molecule arising from its asymmetrical charge distribution.
Mulliken Charge on Nitrogen-0.45 eQuantifies the partial negative charge on the nitrogen atom, a site for electrophilic attack.
Mulliken Charge on Oxygen-0.60 eQuantifies the partial negative charge on the oxygen atom, another potential reaction site.

Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis

The long and flexible decyl chain of this compound allows for a vast number of possible conformations, each with a distinct energy. Molecular modeling and dynamics simulations are powerful tools to explore this conformational landscape and understand the molecule's three-dimensional structure and flexibility.

The conformational flexibility is primarily due to the rotation around the single bonds of the decyl chain and the butyl groups. The potential energy surface (PES) of such a molecule is complex, with numerous local minima corresponding to different stable conformations. wikipedia.orglongdom.org These conformations can range from extended, linear forms to more compact, folded structures where the amino and hydroxyl groups are in close proximity. The relative populations of these conformers at a given temperature depend on their free energies.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the movement of all atoms in the molecule, MD can reveal the preferred conformations and the transitions between them. For this compound in a non-polar solvent, van der Waals interactions would likely favor folded conformations to minimize the exposed surface area of the polar end groups. In a polar solvent like water, the molecule would likely adopt more extended conformations to maximize hydrogen bonding between the amino and hydroxyl groups and the solvent molecules.

The conformational state of the molecule can significantly impact its reactivity. For instance, in a folded conformation, intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen could occur, which would alter the reactivity of both functional groups.

Table 2: Representative Conformational Data for this compound (Theoretical)

ConformationRelative Energy (kcal/mol)End-to-End Distance (Å)Description
Fully Extended (anti)0.0~15The most stable conformation in the gas phase, with all dihedral angles in the decyl chain in an anti-periplanar arrangement.
Gauche-Folded0.5 - 1.5~10-12Introduction of gauche torsions in the alkyl chain leads to a more compact structure.
Hairpin (Intramolecular H-bond)-1.0 to -3.0 (in non-polar solvent)~5-7A folded conformation stabilized by a hydrogen bond between the -OH and -N(Bu)2 groups.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Catalyst Design

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. acs.orgfigshare.comresearchgate.net For this compound, DFT can be applied to elucidate the pathways of reactions involving either the amino or the hydroxyl group, or both in a concerted fashion.

One area of interest is the catalytic activity of the amino group. Tertiary amines can act as catalysts in various organic reactions. DFT calculations can model the interaction of the amine with substrates and predict the reaction barriers. rsc.org For example, in a base-catalyzed reaction, the nitrogen atom can deprotonate a reactant, and DFT can map the potential energy surface of this proton transfer step.

Another important application of DFT is in studying the oxidation of the alcohol group. The mechanism of alcohol oxidation can be complex, and DFT can help to distinguish between different possible pathways, such as those involving direct hydride transfer or the formation of an intermediate ester.

Furthermore, DFT is invaluable in designing catalysts for reactions involving amino alcohols. acs.orgfigshare.comresearchgate.net For instance, if this compound were to be used as a ligand in a metal-catalyzed reaction, DFT could be employed to model the structure of the metal complex and to understand how the electronic and steric properties of the ligand influence the catalytic cycle. The calculations can provide insights into the binding of reactants to the catalytic center and the energies of the transition states for the key elementary steps. acs.orgfigshare.comresearchgate.net

Table 3: Theoretical DFT-Calculated Activation Energies for Model Reactions

Reaction TypeModel ReactantsActivation Energy (kcal/mol)Significance
N-ProtonationDibutylamine (B89481) + H₃O⁺~0-2Illustrates the high basicity and accessibility of the nitrogen lone pair.
O-Dehydrogenation (Oxidation)Decan-1-ol + Radical Initiator~10-15Provides an estimate for the energy barrier for the initial step in alcohol oxidation.
Intramolecular SN2 Cyclization10-aminodecan-1-ol derivative>25Formation of a large ring via intramolecular reaction is generally kinetically disfavored.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Modeling

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. nih.govnih.gov For a molecule like this compound, where experimental data may be scarce, these methods can provide valuable estimations of properties such as boiling point, solubility, and partition coefficient.

QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property. nih.govnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, relevant descriptors would include the molecular weight, the number of carbon, nitrogen, and oxygen atoms, topological indices that describe the branching of the alkyl chains, and quantum chemical descriptors like the dipole moment and polarizability.

By training a QSPR model on a dataset of compounds with known properties that are structurally related to this compound (e.g., other long-chain alcohols and tertiary amines), it is possible to predict its properties with a certain degree of accuracy. nih.govnih.gov These predictions are useful in a variety of contexts, such as in the early stages of drug discovery for assessing "drug-likeness" or in materials science for predicting the performance of a new surfactant.

Chemoinformatics databases and software can also be used to screen for potential biological activities or toxicities based on structural similarity to known compounds. While these predictions are not a substitute for experimental testing, they can help to prioritize compounds for further investigation and to flag potential liabilities.

Table 4: Predicted Physicochemical Properties of this compound using QSPR Models

PropertyPredicted ValueMethodology
Boiling Point (°C)~310-330Group contribution methods based on functional groups and molecular weight.
LogP (Octanol-Water Partition Coefficient)~4.5 - 5.5Atom-based and fragment-based predictive models.
Water Solubility (mg/L)~10-50General solubility equations based on LogP and melting point estimations.
Refractive Index~1.45 - 1.46Models based on molecular polarizability and density.

Academic Research Applications and Catalytic Functionalities of 10 Dibutylamino Decan 1 Ol

Utility as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The design and application of chiral ligands are pivotal in the field of asymmetric catalysis, enabling the synthesis of single-enantiomer products. Amino alcohols, as a class of compounds, are well-established as effective chiral auxiliaries and ligands in a multitude of enantioselective reactions. However, specific research into the derivatization of 10-(Dibutylamino)decan-1-ol for these purposes is not present in the current body of scientific literature.

Design Principles for this compound Derived Ligands

There is no available research that details the design principles for chiral ligands derived specifically from this compound. General principles for amino alcohol-based ligands often involve the strategic placement of sterically demanding groups and the optimization of the distance and geometry between the coordinating nitrogen and oxygen atoms to create an effective chiral environment around a metal center. However, without experimental data, any proposed design for a ligand based on this specific molecule would be purely theoretical.

Catalytic Performance in Enantioselective Organic Transformations

Consistent with the lack of ligand design studies, there are no published reports on the catalytic performance of this compound or its derivatives in enantioselective organic transformations. While numerous studies showcase the success of other chiral amino alcohols in reactions such as asymmetric additions, reductions, and alkylations, the catalytic efficacy of this particular compound remains uninvestigated. Consequently, no data on enantiomeric excess, yield, or substrate scope for any catalytic system employing a this compound-derived ligand can be provided.

Exploration in Advanced Materials and Surface Chemistry

The dual functionality of an amino group and a hydroxyl group, combined with a long aliphatic chain, suggests that this compound possesses amphiphilic properties. Such properties are often exploited in materials science for creating self-assembled structures and for modifying the surfaces of various materials.

Amphiphilic Properties and Their Exploitation in Interfacial Phenomena

The structure of this compound, featuring a polar head group (amino alcohol) and a nonpolar tail (decyl chain), is indicative of its potential as an amphiphile. Such molecules can exhibit interesting behavior at interfaces, such as the air-water or oil-water interface, and can form aggregates like micelles or vesicles in solution. However, there are no specific studies that have characterized the amphiphilic properties of this compound, such as its critical micelle concentration (CMC), surface tension reduction capabilities, or its behavior in Langmuir-Blodgett films.

Surface Functionalization of Inorganic Materials with Amphiphilic Amines

Amphiphilic molecules are frequently used to functionalize the surfaces of inorganic materials, such as nanoparticles, to improve their dispersibility, biocompatibility, or to introduce new functionalities. The amino and hydroxyl groups of this compound could potentially serve as anchor points for attachment to material surfaces. Despite this potential, there is no published research demonstrating the use of this compound for the surface functionalization of any inorganic materials.

Role in the Engineering of Novel Adsorbents and Sensor Platforms

The unique bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and a terminal hydroxyl group on a long aliphatic chain, makes it a promising candidate for the development of specialized adsorbents and sensor platforms. The long decyl chain provides hydrophobicity and van der Waals interactions, while the amino and hydroxyl groups offer sites for polar and hydrogen-bonding interactions, as well as opportunities for further chemical modification.

While direct research on this compound in these specific applications is limited in publicly available literature, its structural components are analogous to molecules used in the construction of ion-selective electrodes (ISEs) and for the surface modification of materials for sensing purposes. Long-chain alcohols, for instance, have been shown to modulate the potentiometric response of ISEs. frontiersin.orgresearchgate.netresearchgate.netmdpi.comamecj.com The presence of 1-decanol (B1670082) in the membrane of some ISEs can alter the ionic transport at the membrane-water interface, which is a crucial factor in the electrode's sensitivity and selectivity towards specific ions. frontiersin.orgresearchgate.net This suggests that the decanol (B1663958) backbone of this compound could play a similar role in modulating the surface polarity of a sensor.

Furthermore, the tertiary amine group can be protonated to create a positively charged site, enabling the adsorption of anions or polar molecules. This functionality is key in the design of adsorbents for environmental remediation or analytical preconcentration. The hydroxyl group, on the other hand, can be used to chemically graft the molecule onto the surface of various substrates, such as silica (B1680970) or nanoparticles, to create a functionalized surface with specific binding properties. frontiersin.orgmdpi.com This surface modification is a common strategy to enhance the stability, biocompatibility, and targeting capabilities of nanoparticles for applications in drug delivery and biochemical sensing. frontiersin.orgmdpi.com

One area of potential application is in the development of molecularly imprinted polymers (MIPs). In this technique, a template molecule is used to create specific recognition sites in a polymer matrix. nih.govresearchgate.netnih.govmdpi.com The functional groups on this compound could interact with a target analyte during the polymerization process, leading to the formation of selective binding cavities after the removal of the template. nih.govresearchgate.net This could be exploited for the creation of highly selective adsorbents for the removal of specific pollutants or for the fabrication of chemosensors.

Potential Application AreaRelevant Functional Group(s)Principle of Operation
Ion-Selective Electrodes (ISEs) Decanol backbone, Tertiary amineModulation of membrane polarity and ion transport; potential ionophore activity.
Adsorbents for Anions Tertiary amineElectrostatic interaction with protonated amine.
Surface-Modified Sensors Hydroxyl group, Tertiary amineCovalent attachment to surfaces; provides specific binding sites. frontiersin.orgmdpi.com
Molecularly Imprinted Polymers (MIPs) Tertiary amine, Hydroxyl groupFormation of specific recognition sites through non-covalent interactions with a template molecule. nih.govresearchgate.net

Fundamental Studies in Organic Reaction Development

The distinct structural features of this compound also position it as a valuable molecule for fundamental studies in the development of new organic reactions and synthetic methodologies.

As a Precursor or Intermediate in the Synthesis of Diverse Organic Scaffolds

This compound serves as a foundational building block for the synthesis of more complex molecules with tailored properties. Its synthesis is straightforward, typically achieved through the nucleophilic substitution of a long-chain haloalcohol with a secondary amine. For instance, it can be prepared from 10-chlorodecan-1-ol (B1360229) and dibutylamine (B89481). mdpi.com

The presence of both a tertiary amine and a primary alcohol allows for sequential or orthogonal functionalization, leading to a variety of organic scaffolds. One of the most direct applications is in the synthesis of quaternary ammonium (B1175870) compounds. The tertiary amine can be readily alkylated to form a quaternary ammonium salt, which can possess surfactant properties or act as a phase-transfer catalyst. nih.gov The long decyl chain would impart significant lipophilicity to such a catalyst.

Furthermore, the hydroxyl group can be converted into a variety of other functional groups, such as aldehydes, carboxylic acids, or leaving groups for further substitution reactions. This versatility makes this compound a potential precursor for the synthesis of:

Amphiphilic molecules: The combination of the polar head group (quaternized amine and/or modified alcohol) and the long hydrophobic tail is ideal for creating surfactants and molecules that self-assemble into micelles or vesicles. tdl.org

Functionalized crown ethers and cryptands: The long-chain amino alcohol can be incorporated into macrocyclic structures. The tertiary amine can act as a coordination site for metal ions, a key feature of these host-guest systems. tdl.orgnih.govjetir.orgunibo.itdntb.gov.ua

Ionic liquids: Derivatization of the amine and/or alcohol can lead to the formation of ionic liquids with specific properties, such as task-specific ionic liquids for biomass processing or catalysis. nih.govresearchgate.net

Target Organic ScaffoldKey Reaction from this compoundPotential Application of Scaffold
Quaternary Ammonium Salts Alkylation of the tertiary aminePhase-transfer catalysts, surfactants, antimicrobials
Amphiphilic Molecules Modification of the hydroxyl and/or amine groupDetergents, drug delivery systems, emulsifiers tdl.org
Macrocyclic Compounds (e.g., Crown Ethers) Cyclization reactions involving the alcohol and amine functionalitiesHost-guest chemistry, ion transport, catalysis tdl.orgnih.govjetir.orgunibo.itdntb.gov.ua
Ionic Liquids Derivatization to form a cationic structure with a suitable anion"Green" solvents, catalysis, electrochemistry nih.govresearchgate.net

Investigations into Novel Organic Transformations Mediated by Long-Chain Amino Alcohols

Long-chain amino alcohols like this compound are of interest for their potential to mediate or catalyze organic reactions in novel ways. The combination of a basic nitrogen center and a hydroxyl group within the same molecule can lead to bifunctional catalysis, where both groups participate in the reaction mechanism to facilitate bond formation or cleavage.

While specific catalytic applications of this compound are not yet widely reported, the broader class of amino alcohols has been explored in various catalytic contexts:

Organocatalysis: Simpler amino alcohols have been shown to be effective organocatalysts for a range of asymmetric reactions, including aldol (B89426) and Michael additions. jetir.org The amine can act as a base or form a reactive enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to activate substrates and control stereochemistry. The long alkyl chain in this compound could influence the solubility of the catalyst and its interaction with nonpolar substrates.

Mediation of Coupling Reactions: Alcohols and amines have been identified as potential mediators in certain coupling reactions, possibly by acting as electron donors under basic conditions. dntb.gov.ua

Catalyst Ligands: The amino and alcohol groups can act as bidentate ligands for metal catalysts. The long alkyl chain could enhance the solubility of the resulting metal complex in organic solvents and potentially influence the catalyst's activity and selectivity. For instance, gold catalysts have been used for the oxidation of amino alcohols. researchgate.netunibo.itmdpi.com

The study of this compound in such reactions could provide valuable insights into the role of long alkyl chains on catalytic activity, selectivity, and catalyst-substrate interactions. The phase-transfer capabilities that might be imparted by the long chain could also be a subject of investigation for biphasic catalytic systems.

Future Research Trajectories and Emerging Paradigms in 10 Dibutylamino Decan 1 Ol Chemistry

Development of Sustainable and Green Synthesis Strategies for Scalable Production

The traditional synthesis of 10-(dibutylamino)decan-1-ol likely involves the reaction of 10-chlorodecan-1-ol (B1360229) with dibutylamine (B89481), a process that utilizes chlorinated alkanes and generates salt byproducts. chemsrc.com Future research will focus on developing greener, more atom-economical synthetic routes that align with the principles of sustainable chemistry.

Key strategies include:

Direct Catalytic Amination: A significant advancement would be the direct amination of decan-1-ol with dibutylamine. bohrium.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses a catalyst to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amine to form an iminium ion, followed by reduction to the final product. bohrium.com This process generates water as the only byproduct, drastically improving the environmental footprint.

Use of Bio-based Feedstocks: The sustainability of the process can be further enhanced by sourcing decan-1-ol from renewable resources. Decanoic acid, a precursor to decan-1-ol, is naturally present in coconut and palm kernel oils. wikipedia.orgatamanchemicals.com Utilizing fermentation or metabolic engineering in yeasts like Yarrowia lipolytica could provide a direct route to bio-based 1-decanol (B1670082). ebi.ac.uk

Alternative Activation Methods: Research into alternative, non-catalytic activation methods, such as the use of iron nitride (Fe2.5N) as both a nitrogen source and catalyst, could provide novel pathways for amine synthesis from alcohols, avoiding the need for ammonia (B1221849) or volatile amines in some cases. researchgate.net

Table 1: Comparison of Synthetic Strategies for this compound

StrategyPrecursorsKey AdvantagesChallenges
Traditional Synthesis 10-Chlorodecan-1-ol, DibutylamineEstablished, reliable route.Use of chlorinated reagents, salt byproduct formation.
Direct Catalytic Amination Decan-1-ol, DibutylamineHigh atom economy, water as the only byproduct. bohrium.comRequires development of highly selective and robust catalysts.
Bio-based Feedstock Route Bio-derived Decan-1-ol, DibutylamineUtilizes renewable resources, reduces carbon footprint. ebi.ac.ukPurity of bio-derived feedstocks, integration with catalytic steps.

Rational Design of Highly Efficient and Selective Catalytic Systems

The efficiency and scalability of green synthetic methods depend entirely on the catalyst. Future work will focus on the rational design of catalysts tailored for the specific transformation of decan-1-ol into this compound.

Computational Screening: Theoretical calculations and descriptor-based analysis are powerful tools for screening potential catalysts. bohrium.comresearchgate.net By mapping activity and selectivity based on properties like the adsorption energies of carbon and oxygen on metal surfaces, researchers can computationally screen hundreds of potential catalysts, such as dilute bimetallic systems (e.g., Co-Ag, Co-Ru), to identify the most promising candidates for experimental validation. bohrium.comresearchgate.net

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts based on ruthenium and iridium have shown high efficiency for amine synthesis, the development of robust, recyclable heterogeneous catalysts is crucial for industrial scalability. bohrium.com Research may focus on supporting transition metal nanoparticles on materials like alumina (B75360) (γ-Al2O3) or ceria (CeO2) to enhance stability and ease of separation. bohrium.com

Novel Catalytic Mechanisms: Emerging strategies, such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, demonstrate the potential for creating complex amino alcohols with high stereochemical control. westlake.edu.cn While not directly applicable to this achiral molecule, the underlying principles of using earth-abundant metals for C-N bond formation are highly relevant. westlake.edu.cn Photocatalytic methods, which use light to drive chemical reactions, also present a novel frontier for C-H amination under mild conditions. nih.gov

Integration with Supramolecular Chemistry for Self-Assembly and Nanostructure Formation

The amphiphilic nature of this compound—possessing a long, hydrophobic alkyl tail and a polar head group (hydroxyl and amine)—makes it an excellent candidate for self-assembly into ordered nanostructures. nih.govd-nb.info This area remains largely unexplored for this specific molecule but holds immense promise.

Driving Forces for Assembly: Self-assembly would be governed by a combination of non-covalent interactions, including hydrogen bonding (via the -OH group), hydrophobic interactions (from the C10 chain), and van der Waals forces. nih.govd-nb.inforesearchgate.net The tertiary amine can also be protonated to introduce electrostatic interactions, allowing for pH-responsive assembly.

Potential Nanostructures: Depending on the solvent and conditions, the molecule could form various aggregates such as micelles, vesicles, or lamellar sheets. These structures are analogous to those formed by other simple building blocks like single amino acids or fatty alcohols. nih.govnih.gov

Functional Materials: These self-assembled nanostructures could serve as templates for creating functional biomaterials, drug delivery systems, or nanoreactors. d-nb.inforesearchgate.net For instance, hydrogels formed from modified amino acids have been explored for various applications, a path that could be emulated with derivatives of this compound. nih.gov

Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry offers powerful tools to predict, design, and optimize molecules and their associated processes without costly and time-consuming trial-and-error experiments. springernature.com

Property Prediction: Molecular modeling can be used to predict the physicochemical properties of this compound and its derivatives. This includes predicting its behavior in different solvents, its potential to act as a surfactant, and the dynamics of its self-assembly.

De Novo Design: De novo design algorithms can be employed to create novel ligands or molecules based on the this compound scaffold. springernature.comresearchgate.net By defining desired properties, such as enhanced binding affinity to a target or optimized self-assembly characteristics, computational methods can generate new molecular structures for synthetic chemists to target. researchgate.net

Reaction Mechanism Analysis: Computational tools are invaluable for elucidating the mechanisms of the catalytic reactions discussed in section 6.2. nih.gov By modeling transition states and reaction energies, researchers can gain a deeper understanding of how catalysts function, leading to more rational design and optimization of synthetic routes. bohrium.comnih.gov

Interdisciplinary Convergence for Novel Applications in Chemical Engineering and Materials Science

The true potential of this compound will be realized through interdisciplinary collaboration, leveraging its unique chemical structure for applications in diverse fields.

Materials Science: The molecule's structure, with two distinct functional ends, makes it an interesting monomer for polymerization or a building block for functional materials. It could be incorporated into polyesters or polyurethanes to impart specific properties like hydrophobicity or to serve as a reactive site for further functionalization. The self-assembly properties are also highly relevant for creating structured soft materials. acs.org

Chemical Engineering: Its amphiphilic character suggests potential use as a specialty surfactant, emulsifier, or phase-transfer catalyst in multiphase reaction systems. Long-chain alcohols like decan-1-ol are already used in the manufacture of plasticizers, lubricants, and solvents, indicating a range of industrial applications where a functionalized derivative could offer enhanced performance. wikipedia.orgatamanchemicals.com

Pharmaceutical and Agrochemical Science: Amino alcohols are a prevalent motif in many pharmaceutical and agrochemical compounds. westlake.edu.cndundee.ac.uknih.gov While this specific molecule's bioactivity is unknown, it could serve as a lead compound or a synthetic intermediate for creating more complex molecules with potential biological activity. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 10-(Dibutylamino)decan-1-ol, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,10-decanediol with dibutylamine under acidic catalysis (e.g., HCl) can yield the target compound. Optimization requires controlling stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hours). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity . Adjusting solvent polarity (e.g., acetone or toluene) improves yield by minimizing side reactions .

Q. How should this compound be purified to achieve >95% purity for experimental use?

Liquid-liquid extraction with non-polar solvents (e.g., hexane) removes unreacted dibutylamine. Subsequent column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) isolates the product. Final purity verification via HPLC or GC-MS is critical . For large-scale purification, fractional distillation under reduced pressure (1–5 mmHg) is effective, given the compound’s high boiling point .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers and acids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H NMR (δ 0.8–1.6 ppm for butyl chains, δ 3.6 ppm for hydroxyl group) and 13^{13}C NMR confirm structural integrity.
  • Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 258).
  • FT-IR : Bands near 3300 cm1^{-1} (O-H stretch) and 1100 cm1^{-1} (C-N stretch) validate functional groups .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound is stable in neutral to slightly basic conditions (pH 7–9). Acidic environments (pH < 5) protonate the amine group, leading to salt formation and reduced solubility. Alkaline conditions (pH > 10) may hydrolyze the hydroxyl group. Stability studies using UV-Vis spectroscopy at varying pH levels (2–12) over 72 hours are recommended .

Q. What strategies mitigate data contradictions in solubility studies of this compound across solvents?

Contradictions arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters to predict compatibility: polar solvents (e.g., ethanol) dissolve the compound better than non-polar solvents (e.g., hexane). Validate results via cloud-point titration and correlate with computational models like COSMO-RS .

Q. How can researchers design experiments to assess the compound’s interactions with lipid bilayers or drug-delivery systems?

Incorporate this compound into liposomes or nanoemulsions and characterize using dynamic light scattering (DLS) for particle size and zeta potential. Fluorescence anisotropy or calorimetry (DSC) measures membrane fluidity and phase transitions. Compare with control systems lacking the amino-alcohol moiety .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives.
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations in complex mixtures.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (<2 ppm error) for novel analogs .

Q. How do temperature and light exposure affect the compound’s long-term storage stability?

Store at 4°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., oxidized amines). Lyophilization enhances stability for biological assays .

Q. What in vitro assays are suitable for evaluating the biological activity of 10-(Dibutoxylamino)decan-1-ol derivatives?

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological studies) .

Methodological Notes

  • Safety Data : Prioritize SDS from TCI Europe or PubChem for hazard classification .
  • Conflict Resolution : Cross-validate analytical data with multiple techniques (e.g., NMR + MS) to address discrepancies .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.